N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.382. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Compounds with structural features similar to N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide have been synthesized for various pharmacological screenings. For instance, derivatives of 1,4-dioxa-7-azaspiro[4.5]decane have been explored for their dopamine agonist activity, indicating a focus on neuropharmacological targets. The synthesis of such spiro compounds often involves innovative methods, including cyclocondensation reactions, highlighting their potential in drug design and discovery efforts (Brubaker & Colley, 1986).
Antiviral and Antibacterial Agents
Spirothiazolidinone derivatives, a structurally related class, have been synthesized and evaluated for their antiviral activity. This suggests the potential of this compound and similar compounds in contributing to the development of new antiviral agents. Specifically, some spirothiazolidinone compounds have shown strong activity against influenza A/H3N2 virus, highlighting the therapeutic potential of spiro compounds in infectious disease (Çağla Begüm Apaydın et al., 2020).
Neuropharmacological Profile
The neuropharmacological profile of certain peripheral benzodiazepine receptor agonists has been studied, indicating the interest in compounds with potential CNS activity. While not directly related to the compound , this research area shows the broad interest in compounds that can modulate neurological pathways, suggesting possible research directions for this compound (S. Okuyama et al., 1999).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-20-17(24)21(16(23)18(20)7-3-2-4-8-18)10-15(22)19-12-5-6-13-14(9-12)26-11-25-13/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUWLOIIJKJGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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